![molecular formula C12H15N3O3 B7594914 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid, also known as CHX-1, is a pyrazole derivative that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Wirkmechanismus
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid inhibits HDAC activity by binding to the enzyme's active site and preventing it from deacetylating histones. This leads to an increase in histone acetylation and altered gene expression. The specific mechanism of 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid's inhibition of HDAC activity is still being studied.
Biochemical and Physiological Effects:
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid has been shown to have various effects on cellular processes. Studies have reported that 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and affect the expression of genes involved in cell cycle regulation. Additionally, 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid in lab experiments is its specificity for HDAC inhibition. This allows for the study of the specific effects of HDAC inhibition on cellular processes. However, one limitation is that 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid has been reported to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid. One direction is to further investigate the specific mechanism of 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid's inhibition of HDAC activity. Another direction is to study the potential therapeutic applications of 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid in cancer and other diseases. Additionally, research could focus on improving the solubility of 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid to make it more practical for use in lab experiments.
Synthesemethoden
The synthesis of 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid involves the reaction of 1H-pyrazole-5-carboxylic acid with cyclohexenylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported in the literature and has been used to produce 3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid for various studies.
Wissenschaftliche Forschungsanwendungen
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid has been studied for its potential biological activities, specifically its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDACs are enzymes that play a role in the regulation of gene expression and are involved in various cellular processes. Inhibition of HDACs has been shown to have potential therapeutic applications in cancer and other diseases.
Eigenschaften
IUPAC Name |
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(6-8-4-2-1-3-5-8)13-10-7-9(12(17)18)14-15-10/h4,7H,1-3,5-6H2,(H,17,18)(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOQZGJMLAQZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
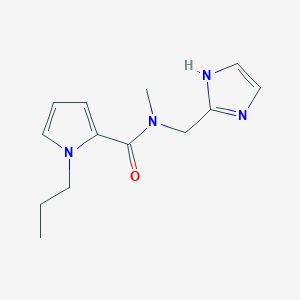
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
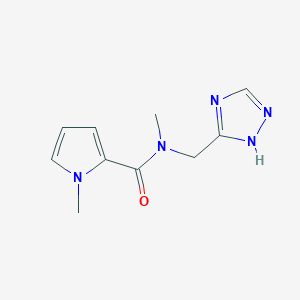

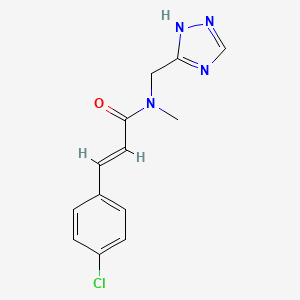
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)
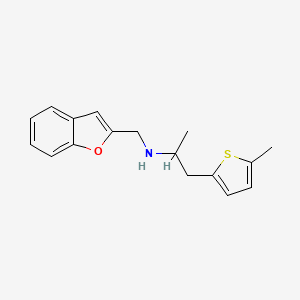
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
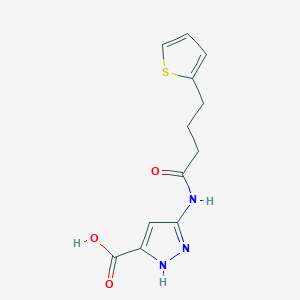

![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)